molecular formula C16H24N2O4S B2801134 Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234998-82-3

Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2801134
CAS RN: 1234998-82-3
M. Wt: 340.44
InChI Key: ZPJIAXAZIFZFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxylate, also known as MPPC, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promising results in various studies, and its potential applications are being explored in the field of biochemistry and physiology.

Scientific Research Applications

Synthetic Intermediates and Pharmacological Interest

The chemical compound under discussion, while not directly mentioned, is closely related to derivatives and analogs utilized in various synthetic and pharmacological research contexts. For example, research has demonstrated the use of piperidine derivatives as synthetic intermediates, particularly in the synthesis of natural products and compounds with pharmacological interest. Studies have shown their applications in the preparation of emetine-like antiepileptic agents, herbicide agents, and therapeutic agents for liver disorders, highlighting the broad spectrum of potential medicinal and agricultural applications (Ibenmoussa et al., 1998).

Medicinal Chemistry Synthesis

Further research into the palladium-catalyzed CH functionalization has opened pathways for the synthesis of oxindoles and related compounds, demonstrating the versatility of piperidine derivatives in medicinal chemistry synthesis. These methodologies are foundational in the development of inhibitors for enzymes like the serine palmitoyl transferase, underscoring their importance in drug discovery and development (Magano et al., 2014).

Anticancer Agents

The synthesis and evaluation of piperidine derivatives have led to the identification of promising anticancer agents. For instance, novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated, showing potent anticancer activity in vitro. This suggests a potential pathway for developing new therapeutic agents targeting cancer (Rehman et al., 2018).

Molecular Structure and Hydrogen Bonding

Research into the molecular structure of piperidine derivatives has revealed the importance of hydrogen bonding and C-H…π interactions in stabilizing these compounds. The study of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, for example, illustrates how these interactions contribute to the stability of the compound's crystal structure, providing insights into the design of more effective pharmaceutical agents (Khan et al., 2013).

Corrosion Inhibition

Piperidine derivatives have also been studied for their potential in corrosion inhibition, particularly for iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the adsorption and inhibition properties of these compounds, demonstrating their effectiveness in protecting metal surfaces from corrosion. This research has significant implications for industries where metal preservation is crucial (Kaya et al., 2016).

properties

IUPAC Name

methyl 4-[(2-phenylethylsulfonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-22-16(19)18-10-7-15(8-11-18)13-17-23(20,21)12-9-14-5-3-2-4-6-14/h2-6,15,17H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJIAXAZIFZFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.